molecular formula C19H24N4O3 B2953600 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide CAS No. 2034545-45-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide

Cat. No.: B2953600
CAS No.: 2034545-45-2
M. Wt: 356.426
InChI Key: GWXJJESRNLNHMJ-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Pyrazole Derivatives : A study by Alam et al. (2016) on the design, synthesis, and evaluation of pyrazole derivatives for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity showcases the relevance of such compounds in the development of potential anticancer agents. The study illustrates the critical role of cyclohexenyl and furanyl-pyrazolyl motifs in medicinal chemistry research (Alam et al., 2016).

  • Cobalt(II) Complexes : Research on cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including furan and cyclohexyl components, highlights the exploration of coordination chemistry and its implications for catalysis and material science (Choi et al., 2015).

Molecular Interactions and Host-Guest Chemistry

  • Host Behavior of Heterocyclic Guests : A study by Barton et al. (2019) on the host behavior of a specific ethylenediamine derivative towards five-membered heterocyclic guests, including furan and pyrazole, underscores the utility of such compounds in studying molecular recognition and supramolecular assemblies. This research is pivotal in understanding molecular interactions and designing molecular sensors or drug delivery systems (Barton et al., 2019).

Chemical Reactions and Mechanisms

  • Cycloaddition Reactions : The study of 1,3,4-oxadiazole as heterocyclic components in Diels-Alder reactions, as researched by Thalhammer et al. (1988), provides insight into the reactivity of furan derivatives and their utility in constructing complex molecular architectures. This research demonstrates the application of furan and pyrazolyl motifs in synthetic organic chemistry (Thalhammer et al., 1988).

Biological Activity Exploration

  • Antimicrobial and Anticancer Activities : The synthesis and biological evaluation of heterocyclic compounds, such as those containing furan and pyrazole rings, for antimicrobial and anticancer activities, as exemplified by research on chitosan Schiff bases by Hamed et al. (2020), highlight the potential therapeutic applications of these compounds. Such studies are crucial for the discovery of new drugs and therapeutic agents (Hamed et al., 2020).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c24-18(20-11-9-15-6-2-1-3-7-15)19(25)21-14-16(17-8-4-13-26-17)23-12-5-10-22-23/h4-6,8,10,12-13,16H,1-3,7,9,11,14H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXJJESRNLNHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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